2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl-
Description
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is a γ-lactone derivative characterized by a partially saturated furanone ring substituted with two ethyl groups at the 5,5-positions and a phenyl group at the 4-position. Furanones are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and flavor-enhancing roles, depending on substituents .
Properties
CAS No. |
188646-70-0 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5,5-diethyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-3-14(4-2)12(10-13(15)16-14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
LIMVIMKOVVLRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CC(=O)O1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- typically involves the cyclocondensation reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with hydroxylamine . The reaction is carried out in the presence of sodium acetate at 80°C for 3 hours, resulting in high yields of the desired product .
Industrial Production Methods
the use of green and natural catalysts, such as saccharose, for the one-pot synthesis of related compounds suggests potential environmentally friendly approaches .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while reduction can yield dihydro derivatives .
Scientific Research Applications
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Ethyl vs. Phenyl Group: The 4-phenyl substitution is shared with 2,2-dimethyl-5-phenyl-dihydro-furan-3-one, which exhibits anti-inflammatory activity via inhibition of cyclooxygenase (COX) pathways . This suggests the target compound may have similar bioactivity. Electron-Withdrawing Groups: Analogs like 3-(3-fluorophenyl)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone (DFU) show enhanced pharmacological potency due to sulfonyl and fluorine groups, but these also correlate with toxicity (oral rat TDLo: 10 mg/kg) .
2.2 Physicochemical Properties
- Boiling Point and Density: Dihydro-4-(phenoxymethyl)-2(3H)-furanone (boiling point: 357.6°C, density: 1.159 g/cm³) suggests that phenyl-containing furanones have high boiling points due to aromatic interactions . The target compound’s diethyl groups may lower its boiling point slightly compared to phenyl analogs.
- Hydrogen Bonding: Hydroxy-substituted furanones (e.g., dihydro-4-hydroxy-2(3H)-furanone) exhibit higher polarity, influencing solubility and interaction with biological targets .
Biological Activity
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is , with a molecular weight of 204.26 g/mol. Its structure features a furanone ring that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| CAS Number | [Not available] |
| IUPAC Name | 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- |
Mechanisms of Biological Activity
The biological activity of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- can be attributed to several mechanisms:
- Antioxidant Activity : This compound has been shown to exhibit significant antioxidant properties, which help in protecting cells from oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage.
- Antimicrobial Activity : Preliminary studies indicate that this furanone derivative possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects in vitro, suggesting its usefulness in treating inflammatory conditions.
Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capabilities of similar furanones. The research demonstrated that these compounds could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
Antimicrobial Properties
Research conducted on various furanones has shown promising results against pathogenic bacteria. For instance, a study indicated that derivatives similar to 2(3H)-Furanone exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In vivo studies have reported that furanones can reduce inflammation markers in animal models. One study indicated a reduction in pro-inflammatory cytokines when treated with furanones, suggesting their potential role in managing chronic inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2(3H)-Furanone, it is useful to compare it with other furanone derivatives:
| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |
|---|---|---|---|
| 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- | Moderate | High | Moderate |
| 4-Hydroxy-2(3H)-furanone | High | Moderate | Low |
| 5-Methyl-2(3H)-furanone | Low | High | High |
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